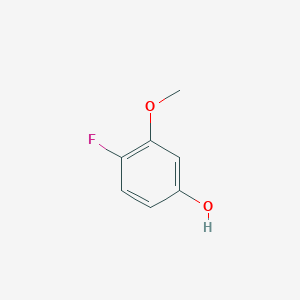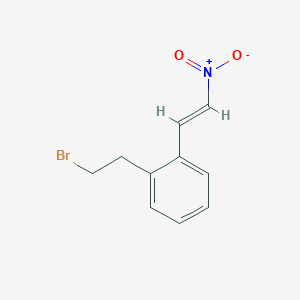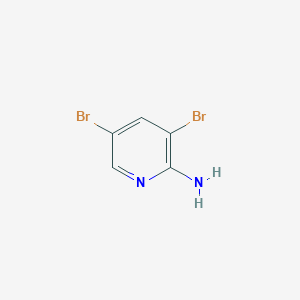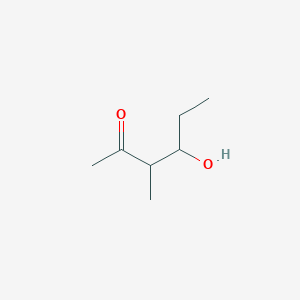
4-Hydroxy-3-methylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methylhexan-2-one, also known as Higenamine, is a naturally occurring compound found in several plants, including aconite, lotus, and Nandina domestica. It has been traditionally used in Chinese medicine for its bronchodilator and anti-inflammatory properties. Higenamine has gained significant attention in recent years due to its potential therapeutic properties and has been extensively studied for its physiological and biochemical effects.
Mecanismo De Acción
4-Hydroxy-3-methylhexan-2-one acts as a beta-adrenergic receptor agonist, which means it binds to and activates the beta-adrenergic receptors in the body. This activation leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), which in turn leads to the relaxation of smooth muscle cells and an increase in heart rate and contractility. 4-Hydroxy-3-methylhexan-2-one also has antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-3-methylhexan-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP in the body, which leads to the relaxation of smooth muscle cells and an increase in heart rate and contractility. 4-Hydroxy-3-methylhexan-2-one also has antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects. Additionally, 4-Hydroxy-3-methylhexan-2-one has been shown to increase oxygen uptake and improve athletic performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Hydroxy-3-methylhexan-2-one in lab experiments is its ability to activate the beta-adrenergic receptors in the body, which makes it a useful tool for studying the physiological effects of beta-adrenergic receptor activation. Additionally, 4-Hydroxy-3-methylhexan-2-one has been extensively studied and has a well-established safety profile. However, one of the limitations of using 4-Hydroxy-3-methylhexan-2-one in lab experiments is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-Hydroxy-3-methylhexan-2-one. One potential area of research is the development of novel therapeutic agents based on the structure of 4-Hydroxy-3-methylhexan-2-one. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-Hydroxy-3-methylhexan-2-one and its potential therapeutic applications. Finally, the development of more specific and selective beta-adrenergic receptor agonists could lead to the development of safer and more effective therapeutic agents.
Métodos De Síntesis
4-Hydroxy-3-methylhexan-2-one can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The most common method of synthesis involves the extraction of the compound from the plant sources, followed by purification and isolation. The chemical synthesis of 4-Hydroxy-3-methylhexan-2-one involves the use of various chemical reagents and solvents to convert the starting materials into the desired compound.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methylhexan-2-one has been extensively studied for its potential therapeutic properties in various fields of medicine, including cardiology, respiratory medicine, and sports medicine. It has been shown to have bronchodilator properties, which make it a potential treatment for respiratory disorders such as asthma and chronic obstructive pulmonary disease. 4-Hydroxy-3-methylhexan-2-one has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure, due to its positive inotropic and chronotropic effects. Additionally, 4-Hydroxy-3-methylhexan-2-one has been studied for its potential use in sports medicine due to its ability to increase oxygen uptake and improve athletic performance.
Propiedades
Número CAS |
116530-49-5 |
|---|---|
Nombre del producto |
4-Hydroxy-3-methylhexan-2-one |
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
4-hydroxy-3-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3 |
Clave InChI |
KOFQZZHOSWGVHP-UHFFFAOYSA-N |
SMILES |
CCC(C(C)C(=O)C)O |
SMILES canónico |
CCC(C(C)C(=O)C)O |
Sinónimos |
2-Hexanone, 4-hydroxy-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




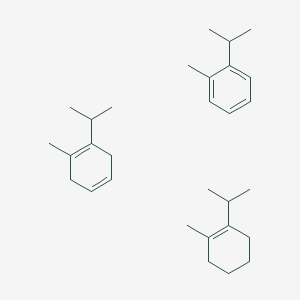


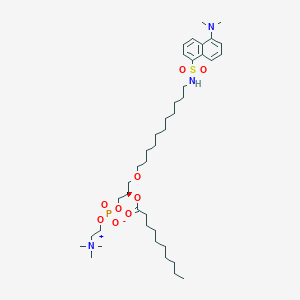
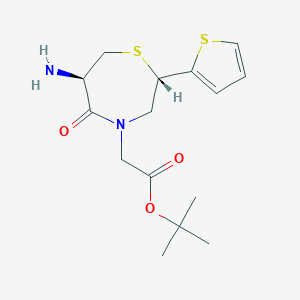

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
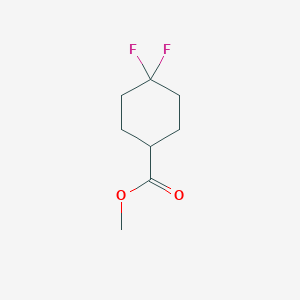
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

